molecular formula C10H10O4 B1594197 Diprop-2-ynyl butanedioate CAS No. 4580-40-9

Diprop-2-ynyl butanedioate

Cat. No. B1594197
CAS RN: 4580-40-9
M. Wt: 194.18 g/mol
InChI Key: MNANQFINLWEMEJ-UHFFFAOYSA-N
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Description

Diprop-2-ynyl butanedioate is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol .

Scientific Research Applications

Biocatalytic Production in Bacteria

  • Metabolic Engineering in E. coli: Diprop-2-ynyl butanedioate can be linked to the production of 1,4-butanediol (BDO) in genetically engineered Escherichia coli. This biocatalytic process allows BDO production from renewable carbohydrate feedstocks, demonstrating a shift from petrochemical sources to a more sustainable bio-based method (Yim et al., 2011).

Microbial Production Strategies

  • Microbial 2,3-Butanediol Production: Diprop-2-ynyl butanedioate is related to microbial production of 2,3-butanediol, which has extensive industrial applications. Research highlights various strategies for efficient microbial production, including substrate alteration and process development (Ji, Huang, & Ouyang, 2011).

Enhancement of Production in Yeast

  • Improving Saccharomyces cerevisiae for 2,3-Butanediol Production: By modifying the yeast Saccharomyces cerevisiae to reduce byproduct formation and rebalance redox cofactors, the production of 2,3-butanediol was significantly enhanced. This approach shows how metabolic engineering can optimize microbial hosts for specific chemical production (Kim & Hahn, 2015).

Microfluidity Measurements in Micellar Solutions

  • Use in Microfluidity Probes: Diprop-2-ynyl butanedioate's derivatives have been used in microfluidity measurements in micellar solutions, demonstrating its application in physical chemistry and material science research (Zachariasse, 1978).

Chiral Auxiliary and Protecting Group in Organic Synthesis

  • Organic Synthesis Applications: Derivatives of diprop-2-ynyl butanedioate, like 1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, have been used as chiral auxiliaries in organic synthesis. These compounds assist in the synthesis of complex organic molecules with precise control over chirality (Luithle & Pietruszka, 2000).

Biotechnological Production and Applications

  • Biotechnological Production of 2,3-Butanediol: Diprop-2-ynyl butanedioate's role in the production of 2,3-butanediol is emphasized in biotechnology. This compound is used in synthetic rubber, plasticizers, and as a fuel additive, highlighting its importance in industrial applications (Celińska & Grajek, 2009).

Conformational Studies in Chemistry

  • Conformational Studies of Butanedioic Acid: Research on butanedioic acid, a related compound, provides insights into conformational changes and chemical behavior, important for understanding the properties of similar diacid compounds (Lit et al., 1993).

Downstream Processing in Biotechnology

  • Downstream Processing of Biologically Produced Diols: The production and recovery of diols, including 2,3-butanediol, from fermentation broths is crucial in biotechnology. Efficient recovery methods significantly impact the commercial viability of these products (Xiu & Zeng, 2008).

Safety And Hazards

Safety data sheets for Diprop-2-ynyl butanedioate are available for viewing and download . Another source provides a safety data sheet for the compound, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

bis(prop-2-ynyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNANQFINLWEMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCC(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326178
Record name DIPROP-2-YNYL BUTANEDIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diprop-2-ynyl butanedioate

CAS RN

4580-40-9
Record name 4580-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIPROP-2-YNYL BUTANEDIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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